Riboprine
Overview
Description
Mechanism of Action
Target of Action
Riboprine is a nucleoside analog . It belongs to the class of organic compounds known as purine nucleosides . It has been used in trials studying the treatment of nausea and surgical site infection .
Mode of Action
Recent studies suggest that this compound might have a role in inhibiting the replication of sars-cov-2 . It is suggested that this compound acts as a dual-action inhibitor of SARS-CoV-2 replication and proofreading .
Biochemical Pathways
It is suggested that this compound might affect the replication pathway of sars-cov-2 .
Result of Action
This compound has been found to powerfully inhibit the replication of the new virulent strains of SARS-CoV-2 with extremely minute in vitro anti-RdRp and anti-SARS-CoV-2 EC50 values . These biochemical findings suggest that this compound could serve as a prospective lead compound against COVID-19 .
Action Environment
It is known that environmental factors can influence the action of drugs in general . For example, factors such as light, temperature, and pollution could potentially alter the efficacy and stability of drugs
Biochemical Analysis
Biochemical Properties
Riboprine interacts with key enzymes involved in viral replication, such as RNA-dependent RNA polymerase (RdRp) and 3’-to-5’ exoribonuclease (ExoN) . These interactions inhibit the replication process of the virus, thereby limiting its ability to spread within the host organism .
Cellular Effects
This compound has been shown to powerfully inhibit the replication of virulent strains of viruses in vitro . It does this by interacting with key enzymes involved in the replication process, thereby disrupting the virus’s ability to multiply and spread within the host organism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with key enzymes involved in viral replication . By binding to these enzymes, this compound inhibits their function, thereby disrupting the replication process of the virus .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not currently available, it has been shown to effectively inhibit the replication of virulent strains of viruses in vitro
Transport and Distribution
The transport and distribution of this compound within cells and tissues is not currently well understood
Subcellular Localization
The subcellular localization of this compound is not currently well understood
Preparation Methods
The synthesis of riboprine involves the modification of adenosine by substitution at the 6-amino nitrogen with a delta(2)-isopentenyl group . The synthetic route typically includes the following steps:
Protection of the ribose hydroxyl groups: This step involves protecting the hydroxyl groups of ribose to prevent unwanted reactions during the synthesis.
Nucleophilic substitution: The protected ribose is then subjected to nucleophilic substitution with an appropriate isopentenylating agent to introduce the isopentenyl group at the 6-amino position.
Deprotection: The final step involves the removal of the protecting groups to yield this compound.
Chemical Reactions Analysis
Riboprine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the isopentenyl group can be replaced with other functional groups. Common reagents for substitution reactions include halogenating agents and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Riboprine has shown significant potential in scientific research, particularly in the following areas:
Chemistry: this compound is used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: this compound is a cytokinin, a class of plant hormones that promote cell division and growth. It is used in plant biology research to study cell cycle regulation and growth processes.
Medicine: this compound has been investigated for its antiviral properties, particularly against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).
Comparison with Similar Compounds
Riboprine is similar to other nucleoside analogs, such as forodesine, tecadenoson, nelarabine, vidarabine, and maribavir . These compounds share structural similarities and exhibit antiviral properties. this compound is unique in its dual-action mechanism, targeting both RdRp and ExoN enzymes, making it a promising candidate for antiviral therapy .
Similar Compounds
- Forodesine
- Tecadenoson
- Nelarabine
- Vidarabine
- Maribavir
Properties
IUPAC Name |
2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h3,6-7,9,11-12,15,21-23H,4-5H2,1-2H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVMJSALORZVDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7724-76-7 | |
Record name | Riboprine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Riboprine a potential candidate for treating COVID-19?
A1: this compound has shown promising results as a potential antiviral agent against SARS-CoV-2, the virus responsible for COVID-19. It appears to act as a dual-action inhibitor, targeting two crucial viral enzymes: RNA-dependent RNA polymerase (RdRp) and 3′-to-5′ exoribonuclease (ExoN) [, ]. These enzymes are essential for viral replication and proofreading, respectively. By inhibiting both, this compound could effectively halt the virus's ability to multiply and potentially reduce the severity of COVID-19 infections.
Q2: How does this compound interact with its target enzymes, RdRp and ExoN?
A2: While the exact mechanism is still under investigation, computational studies suggest that this compound binds strongly to the key catalytic pockets within the active sites of both RdRp and ExoN [, ]. This binding likely interferes with the enzymes' ability to interact with RNA nucleotides, disrupting the viral replication and proofreading processes.
Q3: Has this compound demonstrated efficacy against different SARS-CoV-2 variants?
A3: Research indicates that this compound exhibits potent antiviral activity against the Omicron variant of SARS-CoV-2, including the B.1.1.529.4 lineage []. Notably, its in vitro efficacy against this variant surpasses that of Remdesivir and Molnupiravir, two currently used antiviral drugs for COVID-19 treatment []. This suggests that this compound could potentially be effective against various emerging SARS-CoV-2 variants.
Q4: What are the next steps in the research and development of this compound as a potential COVID-19 treatment?
A4: While the in vitro studies are encouraging, further preclinical and clinical evaluations are crucial to fully assess the safety and efficacy of this compound in living organisms []. This includes investigating its pharmacokinetic properties (absorption, distribution, metabolism, and excretion), determining optimal dosages, and evaluating potential side effects and long-term impacts.
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